molecular formula C17H17NS B14440225 2-Methyl-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine CAS No. 74148-62-2

2-Methyl-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine

Cat. No.: B14440225
CAS No.: 74148-62-2
M. Wt: 267.4 g/mol
InChI Key: YHYSDAQEMHUGHT-UHFFFAOYSA-N
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Description

2-Methyl-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine is an organic compound belonging to the benzothiazepine class. Benzothiazepines are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-Methyl-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular and central nervous system disorders.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that mediate therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1,5-benzothiazepine: Lacks the methyl and phenyl substituents but shares the core structure.

    4-Phenyl-2,3-dihydro-1,5-benzothiazepine: Similar structure but without the methyl group.

    2-Methyl-2,3-dihydro-1,5-benzothiazepine: Similar structure but without the phenyl group.

Uniqueness

2-Methyl-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine is unique due to the presence of both methyl and phenyl substituents, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s binding affinity to specific targets and improve its pharmacokinetic properties.

Properties

CAS No.

74148-62-2

Molecular Formula

C17H17NS

Molecular Weight

267.4 g/mol

IUPAC Name

2-methyl-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine

InChI

InChI=1S/C17H17NS/c1-12-7-9-14(10-8-12)16-11-13(2)19-17-6-4-3-5-15(17)18-16/h3-10,13H,11H2,1-2H3

InChI Key

YHYSDAQEMHUGHT-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=NC2=CC=CC=C2S1)C3=CC=C(C=C3)C

Origin of Product

United States

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